molecular formula C10H8INO2S B8045031 Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B8045031
M. Wt: 333.15 g/mol
InChI Key: TUXWMZQHZVIMHL-UHFFFAOYSA-N
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Description

Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains both a thieno and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate typically involves the iodination of a thieno[2,3-b]pyridine precursor. One common method involves the reaction of a thieno[2,3-b]pyridine derivative with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-b]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes through its interaction with key biomolecules .

Comparison with Similar Compounds

Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
  • Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate
  • Ethyl 3-fluorothieno[2,3-b]pyridine-2-carboxylate

These compounds share a similar core structure but differ in the halogen substituent. The presence of different halogens can influence the reactivity and properties of the compounds, making this compound unique in its specific applications and reactivity .

Properties

IUPAC Name

ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXWMZQHZVIMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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